molecular formula C18H15N3O3S B2744005 (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide CAS No. 477498-28-5

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2744005
CAS No.: 477498-28-5
M. Wt: 353.4
InChI Key: FQVAHYMRPROTKE-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

The synthesis and characterization of new acrylamide derivatives, including compounds similar to (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(4-nitrophenyl)acrylamide, have been explored for their potential as corrosion inhibitors in nitric acid solutions of copper. Research by Ahmed Abu-Rayyan et al. (2022) indicated these compounds' effectiveness in corrosion protection, achieving efficiencies up to 86.1%. The study utilized chemical and electrochemical methods to demonstrate the compounds' roles as mixed-type inhibitors, supported by theoretical computations and experimental findings through density functional theory (DFT) and Monte Carlo simulations.

Antiproliferative Activity

In another study focusing on the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a compound structurally related to this compound, E. Tanış et al. (2019) investigated the compound's antiproliferative activity. The research included in vitro cytotoxicity studies on HeLa cell lines, revealing a half maximal inhibitory concentration value of 1 mM, suggesting low toxicity on cancer cells and potential for biomedical research applications.

Heavy Metal Ion Uptake

Research on poly(methacrylic acid), poly(acrylamide), and poly(3-acrylamidopropyltrimethyl ammonium chloride) hydrogels, as studied by R. Javed et al. (2018), highlighted their ability to absorb and remove heavy metal ions from aqueous media. These hydrogels' potential for converting absorbed metal ions into metal nanoparticles suggests innovative applications in catalyst system generation for environmental remediation.

Nanoparticle Support for Catalysis

The synthesis of ZnO nanoparticles on zeolites for the degradation of 4-nitrophenol, as researched by M. Khatamian et al. (2012), represents another application. This study demonstrated the nanoparticles' catalytic activity under ambient visible light, offering a promising approach for environmental pollutant degradation.

Drug Delivery Systems

The development of thermoresponsive polymers, such as poly(N-isopropyl acrylamide) for drug delivery applications, was explored by A. Convertine et al. (2004). Their research on controlled polymerization processes highlights the potential for creating responsive drug delivery systems that can be precisely modulated.

Properties

IUPAC Name

(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-12-3-13-25-17-5-2-1-4-16(17)20-18(22)11-8-14-6-9-15(10-7-14)21(23)24/h1-2,4-11H,3,13H2,(H,20,22)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVAHYMRPROTKE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.